5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an amino group at the 5-position, a bromo group at the 4-position, and a methoxy group at the 3-position of the phenyl ring. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include mild basic conditions, such as the use of sodium bicarbonate (NaHCO₃) at ambient temperature .
Industrial Production Methods
In industrial settings, the production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methoxyphenyl)isoxazole: Similar structure but lacks the bromo group.
5-Amino-3-phenylisoxazole: Lacks both the bromo and methoxy groups.
5-Amino-3-(4-chlorophenyl)isoxazole: Contains a chlorine atom instead of a bromine atom.
Uniqueness
5-Amino-3-(4-bromo-3-methoxyphenyl)isoxazole is unique due to the presence of both the bromo and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar isoxazole derivatives .
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(4-bromo-3-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-4-6(2-3-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
InChI Key |
LQSCMHWVXVENBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.